2-(Piperidin-2-yl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-piperidin-2-ylpyrimidine |
InChI |
InChI=1S/C9H13N3/c1-2-5-10-8(4-1)9-11-6-3-7-12-9/h3,6-8,10H,1-2,4-5H2 |
InChI Key |
IHSZCLIJZRUESK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Piperidin 2 Yl Pyrimidine and Its Analogues
Classical Synthetic Approaches
The foundational methods for constructing the 2-(Piperidin-2-yl)pyrimidine scaffold rely on well-established reaction types, including condensation, nucleophilic substitution, and cyclization, often as part of a multi-step pathway.
Condensation Reactions of Pyrimidine (B1678525) Precursors with Piperidine (B6355638) Derivatives
Condensation reactions are a cornerstone in the synthesis of pyrimidine derivatives. These reactions typically involve the joining of a 1,3-dicarbonyl compound, or a functional equivalent, with an amidine-containing molecule. In the context of this compound, this would involve a piperidine-derived amidine. A general and widely used method for constructing the pyrimidine ring involves the condensation of an amidine with a 1,3-bifunctional three-carbon fragment bu.edu.eg. For instance, the reaction of a β-formyl enamide with urea, a source of the N-C-N fragment, can yield a pyrimidine core following cyclization organic-chemistry.org.
Another approach involves the multicomponent reaction of ketones, N,N-dimethylformamide dimethyl acetal, and ammonium acetate, which serves as the nitrogen source, to furnish a broad range of substituted pyrimidines organic-chemistry.org. The reaction of amidines with malononitrile dimer, catalyzed by piperidine, proceeds through an amination followed by cyclization to yield 6-aminopyrimidine compounds mdpi.com. These condensation strategies offer versatile routes to the pyrimidine core, which can then be linked to a piperidine moiety.
| Reactant A | Reactant B | Catalyst/Conditions | Product Type |
| Amidines | 1,3-Dicarbonyl compounds | Acid or Base | Substituted Pyrimidines |
| Ketones, Aldehydes, or Esters | Amidines | TEMPO/Iron(II)-complex | Substituted Pyrimidines |
| Enamidines | N,N-dimethylformamide dialkyl acetals | Catalyst-free | Tri- and Tetrasubstituted Pyrimidines |
Nucleophilic Substitution Reactions
Nucleophilic substitution is a key method for attaching the piperidine ring to a pre-formed pyrimidine core. This typically involves the displacement of a leaving group, such as a halogen, from the 2-position of the pyrimidine ring by a piperidine nucleophile. For example, the synthesis of 1-(2-pyrimidine) piperazine (B1678402) hydrochloride is achieved through the condensation reaction of N-Boc-piperazine and 2-chloropyrimidine under basic conditions google.com. Similarly, various 4-substituted-2-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines are synthesized by refluxing 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines with different N-substituted piperazines nih.gov.
The reactivity of halopyrimidines towards nucleophilic substitution is a critical factor. The synthesis of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one was completed by coupling a piperidine hydrochloride salt with 5-chloro-2-iodopyrimidine acs.org. This highlights the utility of iodo- and chloro- leaving groups in facilitating the coupling reaction. The synthesis of piperidine-substituted thieno[3,2-d]pyrimidines also relies on a nucleophilic reaction between a thieno[3,2-d]pyrimidine intermediate and tert-butyl 4-aminopiperidine-1-carboxylate nih.gov.
| Pyrimidine Substrate | Nucleophile | Conditions | Product |
| 2-Chloropyrimidine | N-Boc-piperazine | Basic | 1-(2-Pyrimidinyl)-4-Boc-piperazine google.com |
| 2-(Methylsulfanyl)pyrimidine | N-Phenylpiperazine | Reflux in ethanol (B145695), KOH | 2-(4-Phenylpiperazin-1-yl)pyrimidine derivative nih.gov |
| 5-Chloro-2-iodopyrimidine | Piperidine hydrochloride salt | DMF, DIPEA | 2-(Piperidin-1-yl)pyrimidine (B1626217) derivative acs.org |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | tert-Butyl 4-aminopiperidine-1-carboxylate | Nucleophilic reaction | 2-((1-Boc-piperidin-4-yl)amino)thieno[3,2-d]pyrimidine intermediate nih.gov |
Cyclization Strategies
Cyclization strategies are fundamental to forming either the pyrimidine or the piperidine ring system from acyclic precursors. The construction of the pyrimidine ring often involves the cyclization of a chalcone with guanidine hydrochloride in the presence of a base nih.gov. Similarly, thiophene-substituted chalcones can be cyclized with thiourea to yield pyrimidine-2-thiols nih.gov. These methods build the pyrimidine ring, which can subsequently be functionalized with a piperidine moiety.
For the piperidine ring, intramolecular cyclization is a common approach. These methods include asymmetric synthesis, metal-catalyzed cyclization, and electrophilic cyclization mdpi.com. For instance, oxidative amination of non-activated alkenes can form substituted piperidines mdpi.com. The cyclization strategy is a powerful tool in drug discovery for creating conformationally constrained molecules, which can be applied to the synthesis of complex piperidinyl-pyrimidine analogues nih.gov.
| Precursor(s) | Reagent/Catalyst | Ring Formed |
| Chalcone, Guanidine hydrochloride | NaOH, Ethanol | Pyrimidine nih.gov |
| Thiophene-substituted chalcone, Thiourea | Acetic acid, 1,4-Dioxane | Pyrimidine nih.gov |
| Non-activated alkenes | Gold(I) complex | Piperidine mdpi.com |
Multi-step Synthesis Pathways (e.g., Protection-Deprotection, Coupling Reactions)
The synthesis of this compound and its analogues often requires multi-step sequences involving protection and deprotection of functional groups, as well as various coupling reactions. A common strategy involves protecting the piperidine nitrogen with a group like tert-butyloxycarbonyl (Boc) to control its reactivity during the synthesis google.comnih.gov. For example, the synthesis of a piperidine-substituted thieno[3,2-d]pyrimidine involved a nucleophilic reaction with Boc-protected 4-aminopiperidine, followed by the removal of the Boc group under acidic conditions nih.gov.
Another multi-step approach involves an initial bromination of a pyrimidine precursor, followed by a coupling reaction, an elimination step, and finally a debenzylation to yield the target compound google.comgoogle.com. Flow chemistry has also emerged as a paradigm for multi-step synthesis, allowing for the combination of several synthetic steps into a continuous sequence using immobilized reagents and catalysts syrris.jp. This automated approach can be applied to the synthesis of complex molecules like 2-pyrazolines through a rapid multi-step process rsc.org.
Targeted Functionalization and Derivatization
Once the core this compound structure is assembled, further modifications can be made to introduce specific functional groups and create diverse analogues.
Bromination and Subsequent Substitutions
Bromination is a key reaction for functionalizing the pyrimidine ring, typically at the C-5 position, which then allows for subsequent substitution reactions. The bromination of pyrimidines can be achieved using various reagents, including bromine in acetic acid google.com or 1,3-dibromo-5,5-dimethylhydantoin (DBH) nih.govfiu.edu. The latter has been shown to be an efficient method for the bromination of uracil (B121893) and cytidine derivatives nih.govfiu.edu. The process for brominating pyrimidine can also be carried out by reacting bromine with a hydrogen halide addition salt of pyrimidine in an inert organic solvent at elevated temperatures google.com.
The mechanism of bromination of 2(1H)-pyrimidinone involves the formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate, which then undergoes acid-catalyzed conversion to the 5-bromopyrimidinone researchgate.net. Once the bromo-pyrimidine derivative is obtained, the bromine atom can serve as a leaving group in cross-coupling reactions (e.g., Suzuki, Stille) or other nucleophilic substitution reactions to introduce a wide range of substituents. A synthetic route for 2-chloro-5-(piperidin-4-yl)pyrimidine starts with the bromination of 2-chloropyrimidine, followed by coupling and other transformations google.com.
| Pyrimidine Substrate | Brominating Agent | Conditions | Product |
| 2-Chloropyrimidine | Bromine, Acetic Acid | Reflux | 5-Bromo-2-chloropyrimidine google.com |
| Uracil derivatives | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Aprotic solvents | 5-Bromouracil derivatives nih.govfiu.edu |
| Pyrimidine hydrochloride | Bromine, Nitrobenzene | 125-135°C | 5-Bromopyrimidine google.com |
Introduction of Aldehyde Moieties (e.g., Vilsmeier-Haack Formylation)
The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the pyrimidine ring. ijpcbs.comchemistrysteps.com The electrophilic Vilsmeier reagent attacks the electron-rich pyrimidine ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during workup to yield the corresponding aldehyde. organic-chemistry.orgchemistrysteps.com
This formylation is a key step for introducing further functionalities, as the resulting carboxaldehydes are versatile intermediates for a variety of chemical transformations. ijpcbs.com The reaction is particularly effective for pyrimidine systems that are activated with electron-donating groups. chemistrysteps.com
Research into the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol has demonstrated the influence of reaction conditions on the outcome. A comparative analysis of different solvents revealed that N,N-dimethylformamide (DMF) provides the highest practical yield and a shorter reaction time compared to other solvents like o-xylene, benzene (B151609), and dichloroethane. mdpi.com
| Solvent | Reaction Time (hours) | Yield (%) |
|---|---|---|
| N,N-dimethylformamide (DMF) | 5 | 61 |
| Benzene | 10 | 32 |
| 1,2-dichloroethane | 10 | 40 |
| o-xylene | 10 | 45 |
N-Alkylation on Piperidine Moieties
N-alkylation of the piperidine moiety is a common strategy to modify the structure and properties of this compound analogues. This reaction involves the introduction of an alkyl group onto the nitrogen atom of the piperidine ring. A general and straightforward method for N-alkylation involves the reaction of the piperidine-containing compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net
The choice of base and solvent is critical to control the reaction's outcome and avoid side reactions. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while solvents like anhydrous acetonitrile or dimethylformamide (DMF) are often employed. researchgate.net The reaction typically proceeds by nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the alkyl halide. To favor monoalkylation and prevent the formation of quaternary ammonium salts, the alkyl halide is often added slowly to the reaction mixture, ensuring the piperidine is in excess. researchgate.net
Several studies have explored the chemoselectivity between N- and O-alkylation in pyrimidine derivatives, highlighting that reaction conditions can be tuned to favor one product over the other. nih.gov For instance, the use of specific catalysts or protecting groups can direct the alkylation to the desired nitrogen atom. nih.gov
| Alkylating Agent | Base | Solvent | General Conditions |
|---|---|---|---|
| Alkyl bromide or iodide | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | Stirring at room temperature. researchgate.net |
| Alkyl halide | Sodium hydride (NaH) | Dimethylformamide (DMF) | Addition of NaH at 0°C, followed by the alkylating agent. researchgate.net |
| Alkyl bromide or iodide | None (slow addition) | Acetonitrile | Slow addition of alkyl halide to a solution of piperidine at room temperature. researchgate.net |
Advanced Synthetic Techniques and Optimization
Catalytic Approaches (e.g., Acid-Catalyzed, Catalytic Hydrogenation)
Catalytic methods are integral to the efficient synthesis of this compound and its analogues, offering advantages in terms of reaction rates, selectivity, and milder reaction conditions.
Acid-Catalyzed Reactions: Acid catalysis is frequently employed in various steps of pyrimidine synthesis. For instance, Brønsted acids can act as promoters in hydrogenation reactions by activating the substrate. dicp.ac.cn In the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines, trifluoroacetic acid (TFA) is used as a catalyst in water, facilitating the pyrimidine ring formation through a [3+3] cycloaddition followed by an aldol condensation. mdpi.com Similarly, p-toluenesulfonic acid (PTSA) has been shown to be an effective catalyst for the one-pot synthesis of benzopyrano-pyrimidine derivatives. mdpi.com
Catalytic Hydrogenation: Catalytic hydrogenation is a crucial technique, particularly for the synthesis of the piperidine ring from a corresponding pyridine (B92270) precursor. This reduction is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, rhodium, or nickel. umich.edu For example, the synthesis of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid involves the use of palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to deprotect a benzyl (B1604629) ester. mdpi.comnih.gov
Furthermore, palladium-catalyzed asymmetric hydrogenation of 2-hydroxypyrimidines has been developed to produce optically active cyclic ureas with high enantioselectivity. dicp.ac.cn This process involves the hydrogenation of the C=N bond of the tautomeric oxo form, followed by an acid-catalyzed isomerization and a subsequent hydrogenation step. dicp.ac.cn
| Catalytic Method | Catalyst | Application | Reference |
|---|---|---|---|
| Acid-Catalyzed | Trifluoroacetic acid (TFA) | Synthesis of (E,E)-4,6-bis(styryl)-pyrimidines | mdpi.com |
| Acid-Catalyzed | p-Toluenesulfonic acid (PTSA) | Synthesis of benzopyrano-pyrimidine derivatives | mdpi.com |
| Catalytic Hydrogenation | Palladium on carbon (Pd/C) | Deprotection of a benzyl ester in pyrimidine synthesis | mdpi.comnih.gov |
| Asymmetric Hydrogenation | Palladium complex | Synthesis of chiral cyclic ureas from 2-hydroxypyrimidines | dicp.ac.cn |
Reaction Condition Optimization (e.g., Solvent Effects, Temperature Control, Stoichiometry)
The optimization of reaction conditions is paramount for maximizing the yield and purity of the target compounds while minimizing reaction times and the formation of byproducts. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and catalysts.
Solvent Effects: The solvent can significantly influence reaction rates and selectivity. As noted in the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol, switching the solvent from benzene to DMF resulted in a nearly doubled yield and a halved reaction time. mdpi.com
Temperature Control: Temperature plays a crucial role in controlling the reaction kinetics. In the synthesis of pyrimidin-4-(3H)-ones via the Vilsmeier-Haack reagent, it was observed that performing the reaction at 60°C led to a slow conversion, which was not improved by adding more reagent. However, increasing the temperature to 75°C resulted in an excellent yield. rsc.org
Stoichiometry: The molar ratio of reactants and catalysts is another critical factor. In the synthesis of pyrimidin-4-(3H)-ones, experimental studies determined that the ideal conditions involved using 2.5 equivalents of POCl₃ with 1.5 equivalents of DMF. rsc.org For the acid-catalyzed synthesis of benzopyrano-pyrimidine derivatives, optimizing the catalyst loading of p-toluenesulfonic acid to 10 mol% was found to be sufficient for achieving a better yield. mdpi.com
Industrial-Scale Production Methodologies (e.g., Continuous Flow Reactor Systems, In-line Purification)
For the large-scale synthesis of pharmaceutical compounds, traditional batch processing is increasingly being replaced by more efficient, safer, and scalable continuous flow methodologies.
Continuous Flow Reactor Systems: Continuous flow reactors offer numerous advantages over batch reactors, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, especially for highly exothermic or hazardous reactions. organic-chemistry.orgnih.gov The high surface-area-to-volume ratio in these systems can accelerate reaction rates. nih.gov
The synthesis of fused pyrimidinone and quinolone derivatives has been successfully demonstrated in an automated high-temperature and high-pressure continuous flow reactor, achieving high yields in a matter of minutes. acs.org The use of low-boiling point solvents in this system simplifies workup and isolation. acs.org Continuous flow systems have also been effectively used for catalytic N-oxidation of pyridine derivatives, where a packed-bed microreactor operated continuously for over 800 hours while maintaining catalyst activity. organic-chemistry.org This highlights the potential for robust and long-term industrial production.
In-line Purification: A significant advantage of continuous flow synthesis is the potential for integrating in-line purification steps. This "telescoped" approach, where the output from one reactor flows directly into the next for further reaction or purification, minimizes manual handling and reduces waste. Techniques such as using polymer-supported reagents and scavengers can be employed to purify intermediates within the flow system, avoiding the need for traditional aqueous extractions and column chromatography. nih.gov This streamlined process is highly amenable to fast and efficient heterocycle synthesis and compound scale-up. acs.org
Chemical Transformations and Reactivity Profiles of 2 Piperidin 2 Yl Pyrimidine Based Structures
Oxidation Reactions
Oxidation reactions on 2-(piperidin-2-yl)pyrimidine-based structures can target the nitrogen atoms on the pyrimidine (B1678525) ring, the piperidine (B6355638) ring, or functional groups attached to either ring system.
N-Oxide Formation : The nitrogen atoms of the pyrimidine ring, being less basic than the piperidine nitrogen, are generally less reactive towards oxidation. However, like other azines, they can be oxidized to form N-oxides using strong oxidizing agents such as peroxy acids. The formation of pyrimidine N,N'-dioxides has been studied in related systems, and these intermediates can undergo further transformations.
Oxidation of Substituents : Functional groups on the pyrimidine ring undergo standard oxidation reactions. For instance, an aldehyde group at the 5-position of a 2-(piperidin-1-yl)pyrimidine (B1626217) can be readily oxidized to the corresponding carboxylic acid. This transformation is typically achieved using common oxidizing agents.
Oxidation of the Piperidine Ring : The piperidine moiety can also undergo oxidation. The secondary amine can be oxidized, and the carbon atoms adjacent to the nitrogen are susceptible to oxidation to form lactams (piperidin-2-ones). The oxidation of an enantiopure piperidine derivative to the corresponding piperidin-2-one using bromine in acetic acid has been reported. researchgate.net
Table 1: Examples of Oxidation Reactions
| Starting Material Class | Reaction | Product Class | Typical Reagents |
|---|---|---|---|
| 2-Piperidinyl-pyrimidine | Pyrimidine N-Oxidation | 2-Piperidinyl-pyrimidine-N-oxide | Peroxy acids (e.g., m-CPBA) |
| 2-Piperidinyl-pyrimidine-5-carbaldehyde | Aldehyde Oxidation | 2-Piperidinyl-pyrimidine-5-carboxylic acid | Potassium permanganate, Chromium trioxide |
| 2-Piperidinyl-pyrimidine | Piperidine C-N Oxidation | 2-(2-Oxopiperidin-6-yl)pyrimidine | Bromine in acetic acid |
Reduction Reactions
Reduction reactions can be directed at the pyrimidine ring or at substituents attached to it.
Reduction of Substituents : Similar to oxidation, the reduction of functional groups is a common transformation. An aldehyde group on the pyrimidine ring can be reduced to a primary alcohol using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride (LiAlH₄). In the synthesis of related pyrimidine derivatives, ester groups have been reduced to alcohols, and amides can be converted to amines. researchgate.netmdpi.com
Reduction of the Pyrimidine Ring : The electron-deficient pyrimidine ring is susceptible to reduction. Catalytic hydrogenation (e.g., H₂/Ni) or reduction with sodium in ethanol (B145695) can reduce the aromatic ring to a saturated piperidine ring, although this is a transformation of a pyridine (B92270) precursor rather than the pyrimidine ring in the target molecule. uoanbar.edu.iq More relevantly, the reduction of substituted pyrimidines with powerful hydrides like LiAlH₄ can lead to the reduction of the ring itself, often yielding dihydropyrimidine (B8664642) derivatives. researchgate.net This occurs because the hydride ion attacks the electron-deficient positions of the ring. researchgate.net
Table 2: Examples of Reduction Reactions
| Starting Material Class | Reaction | Product Class | Typical Reagents |
|---|---|---|---|
| 2-Piperidinyl-pyrimidine-5-carbaldehyde | Aldehyde Reduction | (2-(Piperidin-2-yl)pyrimidin-5-yl)methanol | Sodium borohydride, LiAlH₄ |
| Ethyl 2-R-pyrimidine-5-carboxylate | Ring Reduction | Ethyl 2-R-1,6-dihydropyrimidine-5-carboxylate | LiAlH₄ |
| Pyridine | Ring Reduction | Piperidine | H₂/Ni, Na/Ethanol |
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring
The electronic nature of the pyrimidine ring dictates its susceptibility to substitution reactions.
Electrophilic Substitution : The pyrimidine ring is considered π-deficient due to the presence of two electronegative nitrogen atoms. This significantly deactivates the ring towards electrophilic aromatic substitution, similar to a highly deactivated benzene (B151609) ring (e.g., nitrobenzene). uoanbar.edu.iq Such reactions require harsh conditions and, when they do occur, the electrophile is directed to the C-5 position, which has the highest relative electron density. uoanbar.edu.iqresearchgate.net Friedel-Crafts reactions are generally not successful. uoanbar.edu.iq The presence of activating (electron-donating) groups can facilitate these substitutions. researchgate.net
Nucleophilic Substitution : Conversely, the electron-deficient nature of the pyrimidine ring makes it highly reactive towards nucleophilic substitution. uoanbar.edu.iq Nucleophiles preferentially attack the electron-deficient carbon atoms at the C-2, C-4, and C-6 positions. quora.com In this compound, the C-2 position is already substituted. Therefore, nucleophilic attack would be favored at the C-4 and C-6 positions, especially if a good leaving group is present at one of these sites. The reactivity is so pronounced that even poor leaving groups can sometimes be displaced. uoanbar.edu.iq Studies on related pyridinium (B92312) ions show that nucleophilic substitution can proceed through a two-step addition-elimination mechanism. nih.gov
Reactivity of the Piperidine Moiety
The piperidine ring contains a secondary amine, which is the primary site of its reactivity. This nitrogen atom possesses a lone pair of electrons, making it both basic and nucleophilic.
N-Alkylation and N-Acylation : The piperidine nitrogen can readily react with electrophiles. It can be alkylated by alkyl halides or acylated by acyl chlorides or anhydrides in standard nucleophilic substitution reactions. These reactions are fundamental in modifying the properties of the parent compound.
Reductive Amination : The piperidine ring itself is often synthesized via the reduction of a corresponding pyridine precursor. uoanbar.edu.iqclockss.org Another key reaction involving the amine is reductive amination, where an amine condenses with an aldehyde or ketone to form an imine, which is then reduced to form a more substituted amine. nih.govmdpi.com
Oxidation : As mentioned in section 3.1, the piperidine ring can be oxidized at the carbon adjacent to the nitrogen to form a lactam. researchgate.net This is a common metabolic pathway for piperidine-containing pharmaceuticals and a useful synthetic transformation.
Spectroscopic Characterization and Structural Elucidation of 2 Piperidin 2 Yl Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 2-(Piperidin-2-yl)pyrimidine derivatives, distinct signals corresponding to the protons of the pyrimidine (B1678525) and piperidine (B6355638) rings are observed. The pyrimidine protons typically appear in the downfield region due to the deshielding effect of the aromatic and electron-withdrawing nitrogen atoms. For instance, in 2-(pyridin-2-yl) pyrimidine derivatives, the pyrimidine protons are observed as singlets or multiplets in the range of δ 8.5-9.5 ppm. mdpi.com The piperidine protons, being part of a saturated heterocyclic system, resonate in the upfield region, generally between δ 1.5-4.0 ppm. The proton at the C2 position of the piperidine ring, being adjacent to the pyrimidine ring, is expected to be deshielded and appear at a higher chemical shift compared to the other piperidine protons. The NH proton of the piperidine ring would typically appear as a broad singlet.
Interactive Data Table: Representative ¹H NMR Data for 2-(Piperidinyl)pyrimidine Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
| 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid | DMSO-d₆ | 9.39 (s, 2H, pyrimidine-H), 4.50 (d, J = 5.8 Hz, 2H, CH₂), 3.5-1.5 (m, piperidine-H) |
| 2-(1-Piperazinyl)pyrimidine | - | Data for a similar piperazine (B1678402) derivative shows pyrimidine protons at distinct chemical shifts. |
Note: The data presented is for derivatives and illustrates the expected regions for the respective protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrimidine ring are typically found in the downfield region of the spectrum, usually between δ 150-170 ppm, due to their sp² hybridization and the electronegativity of the adjacent nitrogen atoms. mdpi.com The carbons of the piperidine ring, being sp³ hybridized, resonate at higher field, generally in the range of δ 20-60 ppm. The C2 carbon of the piperidine ring, directly attached to the pyrimidine ring, would be expected to have a chemical shift at the lower end of this range due to the electron-withdrawing effect of the pyrimidine ring.
Interactive Data Table: Representative ¹³C NMR Data for 2-(Piperidinyl)pyrimidine Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) |
| 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid | DMSO-d₆ | 165.92, 163.46, 162.70 (pyrimidine-C), 42.48 (CH₂), 20-50 (piperidine-C) |
| 2-(1-Piperazinyl)pyrimidine | - | Data for a similar piperazine derivative shows characteristic signals for both rings. |
Note: The data presented is for derivatives and illustrates the expected regions for the respective carbons.
Mass Spectrometry (MS, HRMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.
For this compound, the molecular ion peak [M]⁺ would be expected in the mass spectrum. Fragmentation patterns would likely involve the cleavage of the bond between the pyrimidine and piperidine rings, as well as fragmentation within the piperidine ring. In the mass spectra of pyrimidine derivatives, characteristic fragment ions are formed by the successive loss of small functional groups and the decomposition of the heterocyclic rings. diva-portal.org The molecular ion peak is often prominent, indicating a degree of stability of the parent molecule.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Technique | Expected Observation |
| MS (EI) | Molecular ion peak (M⁺) and fragment ions corresponding to the pyrimidine and piperidine moieties. |
| HRMS (ESI) | Accurate mass of the protonated molecule [M+H]⁺, confirming the elemental composition. |
| LC-MS | Separation of the compound from a mixture and subsequent detection by MS, providing retention time and mass-to-charge ratio. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H, N-H, C=N, and C-N bonds.
The aromatic C-H stretching vibrations of the pyrimidine ring are expected to appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the piperidine ring will be observed in the 2850-3000 cm⁻¹ range. The N-H stretching vibration of the secondary amine in the piperidine ring would typically be a medium to weak band around 3300-3500 cm⁻¹. The C=N stretching vibrations of the pyrimidine ring are expected in the 1500-1600 cm⁻¹ region. google.com C-N stretching vibrations for both rings would appear in the fingerprint region, typically between 1000-1350 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H (stretch) | 3000-3100 |
| Aliphatic C-H (stretch) | 2850-3000 |
| N-H (stretch) | 3300-3500 |
| C=N (stretch) | 1500-1600 |
| C-N (stretch) | 1000-1350 |
Elemental Analysis for Purity and Composition Confirmation
Elemental analysis is a crucial technique for determining the elemental composition of a pure compound. It provides the percentage by weight of each element present in the molecule. For a newly synthesized compound like this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the theoretically calculated values based on its molecular formula (C₉H₁₃N₃). This confirmation is essential to establish the purity and verify the empirical formula of the compound. For instance, in the synthesis of related pyrimidine derivatives, elemental analyses are routinely performed and are expected to be within ±0.4% of the theoretical values. nih.govmdpi.com
Interactive Data Table: Theoretical Elemental Composition of this compound (C₉H₁₃N₃)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 9 | 108.09 | 66.23% |
| Hydrogen | H | 1.01 | 13 | 13.13 | 8.05% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 25.72% |
| Total | 163.25 | 100.00% |
Chiral Resolution Techniques (e.g., Chiral HPLC for Enantiomer Separation)
Since this compound possesses a chiral center at the C2 position of the piperidine ring, it exists as a pair of enantiomers. The separation of these enantiomers is crucial for studying their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the enantioseparation of chiral compounds. mdpi.com
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. mdpi.com The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomers. For piperidine derivatives, various chiral columns and mobile phase systems have been successfully employed.
Interactive Data Table: Principles of Chiral HPLC for this compound
| Technique | Principle | Key Parameters |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral stationary phase (CSP) type, mobile phase composition, flow rate, temperature. |
Advanced Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic and Structural Properties)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecules like 2-(Piperidin-2-yl)pyrimidine. DFT is employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional structure of the compound. researchgate.net
These calculations also illuminate the electronic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, DFT is used to map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. DFT analyses on related pyrimidine (B1678525) derivatives have been successfully used to understand their structural and electronic features, which in turn helps in interpreting their biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis (2D-QSAR, 3D-QSAR)
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.org For derivatives of this compound, QSAR models are instrumental in predicting the activity of new, unsynthesized analogs and in identifying the key structural features that govern their biological effects. researchgate.net
2D-QSAR: This approach correlates biological activity with 2D molecular descriptors, which can be calculated directly from the chemical structure. These descriptors include physicochemical properties (e.g., logP for lipophilicity), electronic properties (e.g., Hammett constants), and topological indices that describe molecular size and branching.
3D-QSAR: This more advanced technique considers the three-dimensional properties of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used. thieme-connect.comnih.gov In these analyses, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated. The resulting models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity. nih.gov For instance, a 3D-QSAR study on pyrimidine analogs might reveal that bulky substituents in one region are favorable for activity (steric field), while electronegative groups in another area are detrimental (electrostatic field). nih.govnih.gov Studies on piperidinopyrimidine analogs have successfully employed QSAR to predict inhibitory activity and guide the rational design of new compounds. researchgate.net
Table 1: Representative Statistical Parameters from a 3D-QSAR Study on Pyrimidine Derivatives thieme-connect.comnih.gov
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (External Test Set) | Key Descriptors |
|---|---|---|---|---|
| CoMFA | 0.663 - 0.765 | 0.980 - 0.998 | ~0.664 | Steric Fields, Electrostatic Fields |
| CoMSIA | 0.730 - 0.770 | 0.988 - 0.997 | ~0.668 | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor Fields |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a specific protein target. jetir.org For this compound and its derivatives, docking simulations are crucial for understanding their mechanism of action at a molecular level. These simulations place the ligand into the active site of a receptor, and a scoring function is used to estimate the binding affinity, typically expressed as a binding energy score (kcal/mol). researchgate.netashdin.com
The results of docking studies provide detailed insights into the intermolecular interactions between the ligand and the protein's amino acid residues. nih.gov Key interactions often include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the piperidine (B6355638) N-H) and acceptors (like the pyrimidine nitrogens) on the ligand and polar residues in the protein active site. remedypublications.com
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand and hydrophobic pockets within the target protein.
Pi-Pi Stacking: Aromatic rings, such as the pyrimidine ring, can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Docking studies on various pyrimidine and piperidine-containing compounds have identified their potential to bind to a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. nih.govnih.gov The insights gained from these simulations are invaluable for structure-based drug design and for explaining observed structure-activity relationships. researchgate.net
Table 2: Example of Molecular Docking Results for Pyrimidine Analogs Against a Protein Target ashdin.com
| Compound Analog | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|---|
| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | Cyclooxygenase-2 (COX-2) | -4.90 | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. For the this compound scaffold, MD simulations are used for two primary purposes:
Conformational Analysis: In the absence of a target, MD simulations can explore the conformational landscape of the molecule, identifying low-energy, stable conformations that are likely to be present in solution. This is particularly important for flexible molecules containing rotatable bonds and a piperidine ring, which can adopt different chair and boat conformations.
Binding Dynamics: When applied to a ligand-protein complex obtained from docking, MD simulations assess the stability of the binding pose over a period of nanoseconds. nih.govrsc.org These simulations can confirm whether the key interactions predicted by docking are maintained over time, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of the binding free energy. researchgate.netnih.gov
Pharmacophore Modeling and Hypothesis Generation (Features: Hydrogen Bond Donors/Acceptors, Aromatic Centers, Hydrophobic Regions)
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to be recognized by a specific biological target and to trigger a biological response. pharmacophorejournal.comnih.gov Pharmacophore modeling for a series of active compounds, such as derivatives of this compound, involves identifying a common 3D arrangement of these critical features. nih.gov
Key pharmacophoric features for this scaffold typically include:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyrimidine ring are strong hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The N-H group of the piperidine ring serves as a hydrogen bond donor.
Aromatic Center (AR): The pyrimidine ring provides an aromatic feature that can participate in pi-pi or pi-cation interactions.
Hydrophobic Regions (HY): The aliphatic carbon atoms of the piperidine ring contribute to hydrophobic interactions.
Once a pharmacophore hypothesis is generated and validated, it can be used as a 3D query to screen large chemical databases to identify novel compounds with different chemical scaffolds but the same essential features, potentially leading to the discovery of new active molecules. nih.govnih.gov
Table 3: Potential Pharmacophoric Features of the this compound Scaffold
| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Pyrimidine Nitrogens | Interaction with H-bond donor residues (e.g., Lys, Arg, Ser) |
| Hydrogen Bond Donor (HBD) | Piperidine N-H | Interaction with H-bond acceptor residues (e.g., Asp, Glu, Gln) |
| Aromatic Center (AR) | Pyrimidine Ring | Pi-pi stacking with aromatic residues (e.g., Phe, Tyr, Trp) |
| Hydrophobic Region (HY) | Piperidine Ring Carbons | Interaction with hydrophobic pockets (e.g., Leu, Val, Ile) |
In Silico Assessment of Molecular Properties (e.g., Drug-likeness, Physicochemical Properties)
Before undertaking costly synthesis and biological testing, it is crucial to assess the potential of a compound to be developed into a drug. In silico methods are widely used to predict key physicochemical and pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov This assessment often begins with evaluating "drug-likeness." nih.gov
A common approach is to use established guidelines like Lipinski's Rule of Five. researchgate.net This rule suggests that orally active drugs generally possess:
Molecular Weight (MW) ≤ 500 Da
LogP (a measure of lipophilicity) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
Other important predicted properties include:
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.
Aqueous Solubility (logS): Crucial for absorption and formulation. nih.gov
Number of Rotatable Bonds (nRotb): Relates to conformational flexibility and oral bioavailability.
Computational tools can quickly calculate these properties for this compound and its virtual derivatives, helping to prioritize which compounds are most promising for synthesis and further investigation. mdpi.commdpi.com
Table 4: Predicted Physicochemical Properties for Representative Piperidine/Pyrimidine Analogs nih.govnih.gov
| Property | Typical Predicted Value Range | Importance |
|---|---|---|
| Molecular Weight (MW) | < 500 g/mol | Influences absorption and distribution |
| logP | 1.0 - 5.0 | Balance between solubility and membrane permeability |
| Hydrogen Bond Donors (HBD) | 1 - 3 | Affects membrane permeability and target binding |
| Hydrogen Bond Acceptors (HBA) | 2 - 5 | Affects membrane permeability and target binding |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts cell permeability |
| Rotatable Bonds | < 10 | Relates to oral bioavailability |
In Vitro Biological Activity and Molecular Mechanism Investigations of 2 Piperidin 2 Yl Pyrimidine Analogues
Receptor Binding and Modulation Studies
Analogues of 2-(Piperidin-2-yl)pyrimidine have been extensively studied for their binding affinities and modulatory effects on several key receptor families implicated in a variety of physiological processes and disease states.
Sigma-1 (σ1R) and Sigma-2 (σ2R) Receptor Interactions
The sigma receptors, σ1R and σ2R, are recognized as important targets for the development of therapeutics for neurological disorders and cancer. nih.gov Several studies have highlighted the potential of pyrimidine (B1678525) and piperidine-containing compounds to bind with high affinity to these receptors.
A series of pyrimidine derivatives has been synthesized and evaluated as potent sigma-1 receptor (σ1R) antagonists. researchgate.net Within this series, the substitution of a morpholine (B109124) moiety with a piperidine (B6355638) analogue in a phenyl pyrimidine scaffold resulted in a compound with significantly improved σ1R binding affinity and selectivity over the σ2R. researchgate.net For instance, compound 19 (structure not fully specified) showed a Ki of 11.8 nM for σ1R and 1051 nM for σ2R. researchgate.net
In another study, a polyfunctionalized pyridine (B92270), 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated high affinity for the human σ1R with a Ki value of 1.45 nM and a 290-fold selectivity over the σ2R subtype. nih.gov
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R/σ1R) |
| Compound 19 (a phenyl pyrimidine with piperidine) | 11.8 | 1051 | ~89 |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | ~420.5 | 290 |
| Piperidine-based derivative 16 | 7.6 | 27 | ~3.6 |
Histamine (B1213489) H3 and H4 Receptor Affinity
The histamine H3 and H4 receptors are key players in the modulation of neurotransmission and inflammatory responses, respectively. The 2-aminopyrimidine (B69317) scaffold, particularly when combined with a piperidine moiety, has proven to be a fruitful area for the development of potent histamine receptor ligands.
A study on 2,4-diamino- and 2,4,6-triaminopyrimidine (B127396) derivatives identified compounds with high affinity for the human histamine H3 receptor (hH3R). nih.govdovepress.com For example, N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine exhibited a high hH3R affinity with a Ki of 4.49 nM and over 6,500-fold selectivity against the human histamine H4 receptor (hH4R). nih.govdovepress.com This research highlighted that the integration of an hH3R pharmacophore into hH4R-affine structural scaffolds can lead to compounds with high hH3R affinity (ranging from 4.5–650 nM) and moderate to low hH4R affinity (4,500–30,000 nM). nih.gov
Furthermore, dual-target ligands have been developed. Piperidine-based compounds have been identified as high-affinity histamine H3 and σ1 receptor antagonists. nih.gov Many of these compounds displayed Ki values below 100 nM for the H3 receptor. nih.gov
| Compound | hH3R Ki (nM) | hH4R Ki (nM) | H4R/H3R Selectivity Ratio |
| N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine | 4.49 ± 1.25 | >30,000 | >6,500 |
| 6-(4-methylpiperazin-1-yl)-N4-(3-(piperidin-1-yl)propyl)pyrimidine-2,4-diamine | 650 ± 115 | 4,500 ± 560 | ~7 |
| Piperidine derivative 5 | 6.2 | Not specified | Not specified |
| Piperidine derivative 6 | 2.7 | Not specified | Not specified |
| Piperidine derivative 7 | 5.2 | Not specified | Not specified |
Adenosine (B11128) A2A Receptor Antagonism/Inverse Agonism
The adenosine A2A receptor is a well-established target for the treatment of Parkinson's disease and has potential applications in immuno-oncology. nih.gov Pyrimidine-based structures have been explored for their A2A receptor antagonist activity.
A series of pyrazolo[3,4-d]pyrimidine, pyrrolo[2,3-d]pyrimidine, and 6-arylpurine adenosine A2A antagonists have been described, with many examples showing high selectivity against the human A1 receptor subtype. researchgate.net While these are not direct analogues of this compound, they underscore the importance of the pyrimidine core in designing A2A antagonists. More directly relevant, arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines have been developed as potent, selective, and orally active adenosine A2A receptor antagonists. nih.gov
| Compound Class | Receptor Target | Finding |
| Pyrazolo[3,4-d]pyrimidines | Adenosine A2A | Identified as potent and selective antagonists. |
| Pyrrolo[2,3-d]pyrimidines | Adenosine A2A | Shown to be active in in vivo models of Parkinson's disease. researchgate.net |
| 6-Arylpurines | Adenosine A2A | Developed as selective antagonists. researchgate.net |
| Arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines | Adenosine A2A | Potent and selective antagonists. nih.gov |
Serotonin (B10506) 5-HT2A Receptor Antagonism
Blockade of the serotonin 5-HT2A receptor is a key pharmacological feature of many antipsychotic medications. nih.gov The pyrimidine scaffold has been incorporated into molecules targeting this receptor.
| Compound Class | Receptor Target | Relevance |
| Arylpiperazine-containing pyrimidine 4-carboxamides | Serotonin 5-HT2A, 5-HT2C, and Serotonin Transporter | Demonstrates the utility of the pyrimidine scaffold in targeting serotonin receptors. researchgate.net |
| M100,907 (a piperidine derivative) | Serotonin 5-HT2A | A highly selective antagonist, providing a benchmark for piperidine-containing compounds. nih.gov |
Glucagon-like Peptide-1 Receptor (GLP-1R) and Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) Agonism (via GPR119 agonists with pyrimidine/piperidine structures)
GPR119 is a G protein-coupled receptor that, upon activation, stimulates the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.com This makes GPR119 agonists attractive candidates for the treatment of type 2 diabetes.
Several GPR119 agonists incorporating pyrimidine and piperidine structures have been developed. These compounds have been shown to stimulate GLP-1 secretion from intestinal L-cells. For example, the GPR119 agonist AR231453 stimulated GLP-1 release in GLUTag cells with an EC50 of 56 nM. nih.gov Interestingly, this stimulation of GLP-1 secretion by GPR119 agonists was found to be glucose-independent, both in vitro and in vivo. nih.govnih.gov While the direct agonism is on GPR119, the downstream effect is the release of GLP-1 and GIP, which then act on their respective receptors. mdpi.com
| GPR119 Agonist | Action | EC50 (GLP-1 Release) |
| AR231453 | Stimulates GLP-1 secretion from GLUTag cells | 56 nM (in the presence of 15 mM glucose) |
| Arena B3 | Stimulates GLP-1 secretion from GLUTag cells | 0.29 µM (at 0 mM glucose) |
| Arena B3 | Stimulates GLP-1 secretion from GLUTag cells | 0.33 µM (at 1 mM glucose) |
| Arena B3 | Stimulates GLP-1 secretion from GLUTag cells | 0.40 µM (at 10 mM glucose) |
Enzyme Inhibition Studies
The versatility of the pyrimidine-piperidine scaffold extends to the inhibition of various enzymes. Piperidinyl aminopyrimidine derivatives have been identified as potent inhibitors of I-kappa B kinase 2 (IKK-2), a serine-threonine kinase involved in inflammatory pathways. nih.gov In one study, a compound with an aromatic piperazinosulfonyl substituent showed the most potent and selective inhibitory activity against IKK-2, with an IC50 of 1.30 µM. nih.gov
Additionally, piperidine pyrimidine amides have been recognized as a promising class of enzyme inhibitors, targeting a range of enzymes including sodium hydrogen exchanger-1, LIM kinase 1 and 2, and CCR5. researchgate.net The pyrimidine core is a building block for many known enzyme inhibitors. inrae.fr For instance, a polyfunctionalized pyridine with a piperidine moiety, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited potent dual-target activities against acetylcholinesterase (AChE) (IC50 = 13 nM) and butyrylcholinesterase (BuChE) (IC50 = 3.1 µM). nih.gov
| Compound Class/Name | Target Enzyme | IC50/Ki |
| Piperidinyl aminopyrimidine derivative (17 ) | I-kappa B kinase 2 (IKK-2) | 1.30 µM |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Butyrylcholinesterase (BuChE) | 3.1 µM |
Janus Kinase (JAK) Inhibition
The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in cytokine signaling through the JAK-STAT pathway. google.comdermnetnz.org Dysregulation of this pathway is associated with various inflammatory diseases and cancers, making JAKs attractive therapeutic targets. researchgate.netnih.gov Several pyrimidine-based compounds have been developed as potent JAK inhibitors. nih.gov
Research has led to the development of 2-(pyrazolopyridin-3-yl)pyrimidine derivatives that function as pan-JAK inhibitors, potently targeting JAK1, JAK2, and JAK3 simultaneously. google.com Further optimization efforts on pyrimidine compounds have focused on achieving selectivity, particularly for JAK1 over JAK2, to minimize potential side effects related to JAK2 inhibition, such as anemia. nih.gov One such effort led to the discovery of AZD4205, a highly selective JAK1 kinase inhibitor, which evolved from a promiscuous kinase screening hit. researchgate.net The inhibitory activities of representative pyrimidine analogues against JAK enzymes are summarized below.
| Compound | Target | IC50 | Assay Type |
|---|---|---|---|
| AZD4205 | JAK1 | Reported as a highly selective JAK1 kinase inhibitor | Kinase Assay |
| 2-(Pyrazolopyridin-3-yl)pyrimidine derivatives | JAK1, JAK2, JAK3 (Pan-JAK) | Potent inhibition reported | Kinase Assay |
| R507 | JAK1 | Identified as a clinical candidate with potent JAK1 inhibition | Cell-based & Biochemical Assays |
The mechanism of these inhibitors involves binding to the ATP-binding site of the JAK kinase domain, thereby preventing the phosphorylation and activation of STAT proteins. nih.gov This action effectively blocks the downstream signaling cascade initiated by cytokine receptor activation, which is crucial for immune response and cell proliferation. nih.gov
Cholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. acgpubs.orgnih.gov The pyrimidine scaffold has been incorporated into various derivatives designed as AChE inhibitors. These compounds often feature a design that allows them to interact with key sites within the enzyme's active site gorge. acgpubs.orgnih.gov
Studies have explored series of 2,4-disubstituted pyrimidines, 2-(2-oxoethyl)pyrimidine-5-carboxamides, and piperidinone derivatives. acgpubs.orgnih.govresearchgate.net For instance, compound 10q , a 2-(2-oxoethyl)pyrimidine-5-carboxamide derivative, demonstrated potent and selective inhibitory activity against AChE over butyrylcholinesterase (BuChE). nih.gov Similarly, the piperidinone derivative 1d , which bears a nitro substituent, showed the highest activity in its series, comparable to the standard drug rivastigmine. acgpubs.org The inhibitory activities of selected pyrimidine and piperidine analogues are presented below.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference Compound |
|---|---|---|---|
| Compound 10q | 0.88 ± 0.78 | 10.0 ± 1.30 | Huperzine-A |
| Compound 1d (nitro-substituted piperidinone) | 12.55 | > 40 | Rivastigmine (10.87 µM) |
| N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c) | 0.33 | 2.30 | - |
Molecular docking studies have provided insight into the mechanism of these inhibitors. They are often capable of binding simultaneously to the catalytic active site (CAS) at the bottom of the gorge and the peripheral anionic site (PAS) near the entrance. acgpubs.orgnih.gov This dual-site binding is consistent with a mixed-mode of inhibition and is believed to contribute to their potent activity. nih.gov
Monoamine Oxidase (MAO-A/B) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic degradation of monoamine neurotransmitters. mdpi.com Inhibitors of these enzymes, particularly selective MAO-B inhibitors, are valuable for treating neurodegenerative disorders like Parkinson's disease by increasing dopamine (B1211576) levels. mdpi.commdpi.com Several studies have investigated pyrimidine analogues, often with a piperazine (B1678402) or piperidine linker, as MAO inhibitors.
A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and found to exhibit selective MAO-A inhibitory activity. nih.govnih.gov In another study, pyridazinobenzylpiperidine derivatives were evaluated, with most compounds showing preferential and potent inhibition of MAO-B. mdpi.com Compound S5 from this series was identified as the most potent MAO-B inhibitor with a high selectivity index over MAO-A. mdpi.com
| Compound | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B | Inhibition Type |
|---|---|---|---|---|
| Compound 2j | MAO-A | 23.10 | - | - |
| Compound 2m | MAO-A | 24.14 | - | - |
| Compound S5 | MAO-B | 0.203 | 19.04 | Competitive, Reversible |
| Compound S16 | MAO-B | 0.979 | >10.21 | Competitive, Reversible |
Kinetic studies on the most active compounds, such as S5 , revealed a competitive and reversible mechanism of MAO-B inhibition, with Ki values in the sub-micromolar range. mdpi.com This indicates that the compounds compete with the substrate for binding to the enzyme's active site.
Phosphoinositide 3-Kinase (PI3Kδ/α) Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. mdpi.com The PI3K family has several isoforms, with PI3Kα and PI3Kδ being prominent targets for cancer therapy. acs.orgbohrium.com Various pyrimidine-based molecules have been developed as inhibitors targeting different PI3K isoforms.
Buparlisib (BKM120), a 2,6-dimorpholinopyrimidine derivative, is a pan-class I PI3K inhibitor that acts as an ATP-competitive inhibitor. nih.govnih.gov More targeted approaches have yielded isoform-selective inhibitors. CAL-101 (Idelalisib) is a selective inhibitor of the PI3Kδ isoform, which has shown significant success in hematologic malignancies. bohrium.com Furthermore, specific pyridopyrimidinone compounds have been designed to selectively inhibit the H1047R mutant of PI3Kα, a common mutation in solid tumors. acs.org
| Compound | Target Specificity | Mechanism |
|---|---|---|
| Buparlisib (BKM120) | Pan-Class I PI3K (α, β, δ, γ) | ATP-competitive |
| CAL-101 (Idelalisib) | PI3Kδ selective | - |
| Pyridopyrimidinone series (e.g., Compound 17) | PI3KαH1047R mutant selective | Binds to a cryptic pocket near Arg1047 |
| GDC-0941 | Class I PI3K | - |
The molecular mechanism of these inhibitors typically involves competition with ATP at the kinase domain. nih.gov However, for mutant-selective inhibitors like the pyridopyrimidinones targeting PI3KαH1047R, X-ray crystallography has revealed a unique binding mode. These compounds can occupy a cryptic pocket near the mutated residue (Arg1047), explaining their selectivity over the wild-type enzyme. acs.org
Lipoxygenase Inhibition
Lipoxygenases (LOXs) are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. nih.gov As such, LOX inhibitors are investigated for their anti-inflammatory potential. researchgate.netdergipark.org.tr A series of novel hybrid compounds combining piperidine, pyrimidine, and cinnamic acid moieties have been synthesized and evaluated for their ability to inhibit lipoxygenase.
These piperidine pyrimidine cinnamic acid amides were studied in vitro for their ability to inhibit soybean lipoxygenase. nih.gov The research also included molecular docking studies to understand the potential binding interactions with the target enzyme. nih.gov
| Compound Class | Target | Activity |
|---|---|---|
| Piperidine pyrimidine cinnamic acid amides | Soybean Lipoxygenase | Inhibitory potential demonstrated |
The mechanism of LOX inhibition often involves interaction with the non-heme iron atom in the enzyme's active site or acting as redox-active agents that interfere with the catalytic cycle. researchgate.net Molecular docking simulations for the piperidine pyrimidine amides suggest they can fit within the enzyme's active site, forming key interactions that disrupt its function. nih.gov
Polo-like Kinase 1 (Plk1) Inhibition
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that is a master regulator of mitosis, involved in centrosome maturation, spindle formation, and cytokinesis. semanticscholar.orgresearchgate.net Its overexpression in many human tumors makes it a prime target for anticancer drug development. nih.govnih.gov While many Plk1 inhibitors target the N-terminal ATP-binding kinase domain (KD), an alternative strategy is to target the C-terminal polo-box domain (PBD), which is crucial for Plk1's localization and substrate binding. nih.gov
A pyrimidine-containing compound, KBJK557 , was developed as a Plk1 PBD inhibitor. nih.gov This pyrazole-based derivative demonstrated a significant in vitro anticancer effect by disrupting the essential interaction between the Plk1 PBD and its phosphorylated binding targets, leading to mitotic arrest and apoptosis. nih.gov
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| KBJK557 | Plk1 Polo-Box Domain (PBD) | 3.05 | Inhibits interaction between Plk1 PBD and phosphorylated targets (e.g., p-Cdc25C) |
The molecular mechanism of KBJK557 is distinct from ATP-competitive inhibitors. By binding to the PBD, it prevents Plk1 from localizing to its mitotic structures and from interacting with key substrates like Cdc25C. This leads to Plk1 delocalization, mitotic catastrophe, and ultimately, apoptotic cell death in cancer cells. nih.gov
Tyrosine Kinase Inhibition
Tyrosine kinases are a large family of enzymes that are critical components of signaling pathways controlling cell growth, differentiation, and survival. Their dysregulation is a frequent driver of cancer. The 2-phenylaminopyrimidine scaffold is a well-established core structure for tyrosine kinase inhibitors. nih.gov
Imatinib (Gleevec), a landmark targeted therapy drug, is a 2-phenylaminopyrimidine derivative that potently inhibits the Abl tyrosine kinase, the product of the Bcr-Abl fusion gene in chronic myeloid leukemia. nih.gov It also inhibits other tyrosine kinases such as the platelet-derived growth factor (PDGF) receptor. Other related structures, such as pyrazolo[3,4-d]pyrimidines, have been developed as inhibitors of the Src family of tyrosine kinases (SFKs). mdpi.com These compounds act as ATP-competitive inhibitors, blocking the kinase activity and thereby inhibiting cancer cell proliferation. nih.govmdpi.com
| Compound Class / Name | Primary Target(s) | Activity |
|---|---|---|
| Imatinib (CGP 57148) | Abl, PDGF-R | Potent inhibition in submicromolar concentrations |
| Pyrazolo[3,4-d]pyrimidines (e.g., Si306) | Src Family Kinases (SFKs) | Significant in vitro anticancer activity |
The molecular mechanism for this class of inhibitors involves binding to the ATP pocket of the kinase domain. This prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, thereby blocking the activation of downstream signaling pathways that promote cell proliferation and survival. nih.gov
Cellular Pathway Modulation
Investigations into the analogues of this compound have elucidated their ability to interact with and modulate several crucial cellular signaling pathways. These interactions are fundamental to their observed biological effects, ranging from anticancer to anti-fibrotic activities.
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines
A significant body of research highlights the anticancer potential of piperidine and pyrimidine derivatives, which function through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. arabjchem.orgnih.gov
Novel piperidone compounds, such as 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (Compound 2608) and 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (Compound 2610), have demonstrated broad cytotoxic activity across multiple human cancer cell lines, including those of the breast, pancreas, leukemia, lymphoma, and colon, with CC50 values in the low micromolar to nanomolar range. nih.gov The mechanism of cell death was confirmed to be apoptosis, evidenced by the induction of reactive oxygen species (ROS) accumulation, mitochondrial depolarization, and the activation of caspase-3/7, suggesting that these compounds trigger the intrinsic apoptotic pathway. nih.gov
Furthermore, these piperidones were shown to cause alterations in the cell cycle, leading to arrest and antiproliferative effects. nih.gov DNA fragmentation analysis revealed an increase in the sub-G0/G1 cell population, a hallmark of apoptosis. nih.gov Similarly, other novel piperidine derivatives have been found to induce G2/M phase cell cycle arrest in K562 cells and promote apoptosis in PC3 prostate cancer cells in a concentration-dependent manner. nih.gov Fused pyrimidine derivatives have also been shown to inhibit cancer cell proliferation and induce cell cycle arrest, often mediated by the upregulation of tumor suppressor genes like p53 and pro-apoptotic genes like BAX, alongside the downregulation of anti-apoptotic genes like BCL2. researchgate.net
| Compound Type | Cancer Cell Line(s) | Observed Effects | Reference |
|---|---|---|---|
| Piperidone Derivatives (e.g., 2608, 2610) | CEM (lymphoma), COLO 205 (colon), Breast, Pancreatic, Leukemia | Induction of apoptosis via intrinsic pathway (ROS, mitochondrial depolarization, caspase-3/7 activation), Cell cycle arrest (Sub-G0/G1 increase) | nih.gov |
| Piperidine Derivative 17a | PC3 (prostate), MGC803 (gastric), MCF7 (breast) | Potent antiproliferative activity, Induction of apoptosis (cell rounding, debris formation) | nih.gov |
| Piperidine Derivative 11 | K562 (leukemia) | Affected cell viability, Induced G2/M phase cell cycle arrest | nih.gov |
| Fused Pyrimido[4,5-b]quinoline Derivative 6a | MCF7 (breast) | Inhibition of proliferation, Induction of apoptosis (DNA fragmentation, caspase-3/p53/BAX upregulation), Cell cycle arrest in S phase | researchgate.net |
Inhibition of Collagen Expression and Hydroxyproline (B1673980) Content (Anti-fibrotic Activity)
Analogues of this compound have demonstrated notable anti-fibrotic activity. A study focused on novel 2-(pyridin-2-yl) pyrimidine derivatives evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6), a key cell type in liver fibrosis. researchgate.net
The study found that several synthesized compounds exhibited better anti-fibrotic activities than the reference drug Pirfenidone. researchgate.net Specifically, compounds 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) and 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) were the most potent, with IC50 values of 45.69 µM and 45.81 µM, respectively. researchgate.net
The anti-fibrotic mechanism was investigated through multiple assays. Picro-Sirius red staining confirmed that compounds 12m and 12q effectively inhibited total collagen accumulation in HSC-T6 cells. researchgate.net Furthermore, a hydroxyproline assay, which measures the main component of collagen, showed that these compounds significantly reduced the content of hydroxyproline in the cell culture medium. researchgate.net An ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression also confirmed the inhibitory effects of these compounds. researchgate.net These findings indicate that 2-(pyridin-2-yl) pyrimidine derivatives can effectively inhibit collagen expression and hydroxyproline content, positioning them as potential novel anti-fibrotic agents. researchgate.net
| Compound | Target Cells | IC50 Value (µM) | Key Findings | Reference |
|---|---|---|---|---|
| 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) | HSC-T6 (rat hepatic stellate cells) | 45.69 | Inhibited expression of collagen and hydroxyproline content. | researchgate.net |
| 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) | HSC-T6 (rat hepatic stellate cells) | 45.81 | Inhibited expression of collagen and hydroxyproline content. | researchgate.net |
Wnt β-Catenin Pathway Modulation
The Wnt/β-catenin signaling pathway is a highly conserved pathway crucial for cell proliferation, differentiation, and apoptosis; its dysregulation is linked to numerous diseases, including cancer and bone disorders. chemdiv.com Analogues of this compound have been identified as modulators of this critical pathway.
A high-throughput screening campaign led to the discovery of (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611) , a 2-aminopyrimidine derivative that targets the Wnt/β-catenin system. researchgate.net This compound was identified as an agonist of the pathway, demonstrating a dose-dependent increase in trabecular bone formation rate in ovariectomized rats. researchgate.net Specifically, WAY-262611 acts as an antagonist to the effects of Dickkopf-related protein 1 (Dkk1), a known inhibitor of the Wnt pathway. It prevents the formation of the inhibitory Dkk1-LRP5-Kr2 complex, thereby promoting Wnt signaling. researchgate.net
In contrast, other related compounds have been shown to inhibit the Wnt/β-catenin pathway, which is often aberrantly activated in cancers. mdpi.com For instance, the natural compound piperine (B192125) has been shown to suppress the Wnt/β-catenin pathway in colorectal and osteosarcoma cancer cells. nih.govnih.gov It achieves this by downregulating the protein expression of key pathway components like GSK-3β and β-catenin, as well as downstream targets such as cyclin D1 and c-Myc, leading to reduced cell proliferation and invasion. nih.gov This demonstrates that the pyrimidine-piperidine scaffold can be tailored to either activate or inhibit the Wnt/β-catenin pathway, depending on the specific structural modifications.
Structure-Activity Relationship (SAR) Studies
The biological efficacy of this compound analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features that govern their potency and selectivity.
Positional Isomerism and Substituent Effects on Biological Efficacy
SAR studies on pyrimidine-4-carboxamides have provided detailed insights into how substituents at different positions of the pyrimidine and piperidine rings influence biological activity. acs.orgresearchgate.net In one extensive study targeting the enzyme NAPE-PLD, modifications were systematically made at three different positions (R1, R2, and R3) of a pyrimidine scaffold. nih.gov
R1 Position (Amide Substituent): The nature of the amide group at the R1 position was found to be critical. A cyclopropylmethylamide was identified as the optimal substituent, suggesting it occupies a small lipophilic pocket in the target's binding site. researchgate.net
R2 Position (Piperidine Substituent): The substitution on the piperidine ring significantly impacted potency. Replacing a flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine increased inhibitory potency threefold. researchgate.net This highlights the importance of a rigidified structure for optimal binding.
R3 Position (Pyrimidine Substituent): Modifications at the R3 position of the pyrimidine ring also played a key role. Replacing a morpholine group with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased the compound's activity tenfold. researchgate.net Substituting the morpholine with a more hydrophobic piperidine was tolerated, while adding a dimethylamine (B145610) group doubled the activity, suggesting the original morpholine might be too polar or cause steric hindrance. acs.orgnih.gov
These findings collectively indicate that a combination of specific substituents—such as a cyclopropylmethylamide at R1, an (S)-3-phenylpiperidine at R2, and an (S)-3-hydroxypyrrolidine at R3—is required to achieve nanomolar potency. nih.gov The position of nitrogen atoms within the core heterocyclic ring is also crucial; replacing the pyrimidine core with a pyridine analogue led to a significant drop in potency. acs.org
| Structural Position | Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| Pyrimidine Core | Replacement with Pyridine | 10-fold decrease in potency | acs.org |
| R2 Position | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | 3-fold increase in potency | researchgate.net |
| R3 Position | Replacement of Morpholine with (S)-3-hydroxypyrrolidine | 10-fold increase in activity | researchgate.net |
| R3 Position | Replacement of Morpholine with Dimethylamine | 2-fold increase in activity | nih.gov |
Influence of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as it affects target binding, metabolism, and distribution. mdpi.com For this compound analogues, the specific stereoisomeric form is often critical for efficacy.
In the development of NAPE-PLD inhibitors, the stereochemistry of substituents on both the piperidine and pyrrolidine (B122466) rings was found to be a determining factor for potency. The combination of an (S)-3-phenylpiperidine at the R2 position and an (S)-3-hydroxypyrrolidine at the R3 position afforded the most potent compound, LEI-401. researchgate.netnih.gov This demonstrates a clear stereochemical preference for the (S, S) configuration in this class of inhibitors.
This principle is widely observed in related heterocyclic compounds. Studies on other chiral molecules have shown that different isomers can have vastly different biological activities. For example, in a series of nature-inspired compounds, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding is responsible for the observed biological effects. mdpi.comnih.gov Similarly, the stereochemical configuration of new piperidin-4-ol derivatives was shown to directly impact their antibacterial, antifungal, and anthelmintic activities. nih.gov The specific spatial arrangement of atoms in a molecule dictates how it fits into a biological target, and even minor changes in stereochemistry can lead to a complete loss of activity. mdpi.com
Contribution of Piperidine Moiety to Binding Affinity and Selectivity
The piperidine moiety, a ubiquitous scaffold in medicinal chemistry, plays a crucial role in determining the binding affinity and selectivity of this compound analogues for their biological targets. Structure-activity relationship (SAR) studies reveal that the piperidine ring's conformation, substitution, and the nature of its connection to the pyrimidine core can significantly modulate pharmacological activity.
In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the substitution of a morpholine group with a more hydrophobic piperidine was found to be a permissible modification that maintained activity. acs.org Further investigation showed that introducing fluorine atoms to the piperidine ring, as in a 3,3-difluoropiperidine (B1349930) analogue, led to a twofold increase in potency. acs.org The conformational restriction provided by the piperidine ring is also a key factor. The combination of an (S)-3-phenylpiperidine at the R₂ position of the pyrimidine scaffold, along with other optimal substitutions, resulted in a compound with a tenfold increase in activity, yielding a potent and selective NAPE-PLD inhibitor. acs.org
Comparative studies with analogous heterocyclic systems have further elucidated the specific contribution of the piperidine ring. In a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives designed as human A₂A adenosine receptor (AR) inverse agonists, the nature of the six-membered nitrogenous ring directly linked to the core was critical for binding affinity. nih.govmdpi.com When comparing two analogues both bearing a benzyl (B1604629) group, the piperidine-substituted compound displayed significantly lower affinity than its piperazine counterpart. nih.gov
| Compound | Moiety at Position 5 | Appended Group | Binding Affinity (Kᵢ, nM) |
|---|---|---|---|
| 1 | Piperidine | Benzyl | 594 |
| 3 | Piperazine | Benzyl | 58 |
Similarly, in the context of histamine H₃ (H₃R) and sigma-1 (σ₁R) receptor antagonists, the choice between a piperidine and a piperazine ring had nuanced effects on affinity and selectivity. Replacing a piperazine ring with a piperidine moiety did not cause a significant change in affinity for the H₃ receptor. nih.gov However, this substitution was identified as a key structural element for achieving dual affinity for both H₃ and σ₁ receptors. nih.gov For instance, a compound featuring a piperazine core showed high affinity for H₃R but was significantly weaker at the σ₁R. nih.gov Its direct analogue with a piperidine core maintained high H₃R affinity while demonstrating a dramatic increase in affinity for the σ₁R, highlighting the piperidine moiety's critical role in conferring selectivity and dual-target activity. nih.gov
| Compound | Core Moiety | hH₃R Affinity (Kᵢ, nM) | σ₁R Affinity (Kᵢ, nM) |
|---|---|---|---|
| 4 | Piperazine | 3.17 | 1531 |
| 5 | Piperidine | 7.70 | 3.64 |
These findings underscore the importance of the piperidine moiety in molecular design. Its structural rigidity, potential for substitution, and subtle electronic differences compared to other heterocycles like piperazine allow for the fine-tuning of a compound's interaction with its biological targets, thereby influencing both its potency and its selectivity profile.
Role in Medicinal Chemistry and Drug Discovery
Pyrimidine-Piperidine Scaffold as a Core Structure for Drug Design
The pyrimidine-piperidine scaffold is considered a "privileged structure" in drug design. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for developing novel therapeutics. Piperidines are one of the most important synthetic fragments in the pharmaceutical industry, present in numerous classes of pharmaceuticals and natural alkaloids nih.govresearchgate.netmdpi.com. Similarly, the pyrimidine (B1678525) scaffold is found in a vast array of compounds with widespread therapeutic applications, including anticancer, antiviral, and antimicrobial agents nih.gov.
The combination of these two rings into a single scaffold offers several advantages for drug design:
Structural Diversity: The scaffold allows for easy modification at multiple positions on both the pyrimidine and piperidine (B6355638) rings, enabling the creation of large libraries of diverse compounds for screening mdpi.com.
Improved Pharmacokinetics: The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate nih.gov. The piperidine moiety, being a saturated heterocycle, increases the three-dimensional character (sp³ fraction) of the molecule, which can lead to improved solubility and metabolic stability researchgate.net.
Enhanced Biological Activity: Studies have shown that combining a pyrimidine ring with a piperazine (B1678402) (a related heterocycle) or piperidine moiety can lead to enhanced biological activity researchgate.net. This synergistic effect arises from the ability of the combined scaffold to make optimal interactions with biological targets.
The versatility of this scaffold is demonstrated by its use in developing inhibitors for various enzymes and receptors, as highlighted in the table below.
| Therapeutic Target Class | Role of Pyrimidine-Piperidine Scaffold |
| Kinase Inhibitors | The pyrimidine core often acts as a hinge-binder in the ATP-binding pocket of kinases, while the piperidine group can be modified to achieve selectivity and improve physicochemical properties. |
| G-Protein Coupled Receptors (GPCRs) | The scaffold serves as a template for designing antagonists and inverse agonists, with the piperidine portion often interacting with transmembrane domains nih.gov. |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | In HIV-1 NNRTIs, the piperidine-substituted portion can occupy specific pockets in the enzyme, improving the drug's resistance profile nih.gov. |
| Sodium Channel Blockers | Pyrrolopyrimidine cores with piperidine substitutions have been optimized to create potent and state-dependent Na(v)1.7 antagonists for pain therapy nih.gov. |
Lead Compound Identification and Optimization Strategies (Hit-to-Lead)
The journey from an initial "hit"—a compound showing desired biological activity in a high-throughput screen—to a "lead" compound suitable for further development is a critical phase in drug discovery known as hit-to-lead (H2L) optimization medium.com. Compounds based on the 2-(Piperidin-2-yl)pyrimidine scaffold are often identified as hits and subsequently optimized through iterative medicinal chemistry campaigns medium.comvichemchemie.com.
The primary goals of the H2L process are to improve:
Potency: Increasing the compound's activity against the intended biological target.
Selectivity: Ensuring the compound does not interact with other targets, which could cause side effects.
ADMET Properties: Optimizing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound vichemchemie.com.
A key strategy in this phase is the systematic exploration of the Structure-Activity Relationship (SAR), which involves making specific chemical modifications to the hit molecule and assessing the impact on its biological activity nih.gov. For a pyrimidine-piperidine scaffold, this involves modifying the core, head (pyrimidine), and tail (piperidine) groups.
Optimization Strategies:
Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties to improve potency or reduce toxicity. For example, in the optimization of certain thiophene[3,2-d]pyrimidine-based NNRTIs, a potentially toxic sulfonamide group was replaced by a dimethylphosphine oxide or phosphonate ester to enhance solubility and safety nih.gov.
Functional Group Modification: Adding, removing, or altering functional groups on the scaffold. In the development of pyrrolopyrimidine Na(v)1.7 antagonists, SAR studies of the core and substituent groups led to the identification of compounds with exceptional potency and improved microsomal stability nih.gov.
Conformational Restriction: Introducing structural elements that lock the molecule into a specific, biologically active conformation. This can improve binding affinity and selectivity.
The following table illustrates hypothetical SAR data for a series of pyrimidine-piperidine analogs, demonstrating the hit-to-lead optimization process.
| Compound | R1 (on Pyrimidine) | R2 (on Piperidine) | Target Potency (IC₅₀, nM) | Solubility (µg/mL) |
| Hit | -H | -H | 1200 | < 1 |
| Analog A | -Cl | -H | 850 | < 1 |
| Analog B | -Cl | -OH | 400 | 15 |
| Lead | -Cl | -C(O)NH₂ | 50 | 50 |
Exploration of Chiral Piperidine Scaffolds in Modulating Biological Profiles
Chirality, or the "handedness" of a molecule, plays a crucial role in drug design because biological systems, such as enzymes and receptors, are themselves chiral. Introducing a chiral center into the piperidine ring of the this compound scaffold can have profound effects on the molecule's biological and pharmacological profile thieme-connect.com. Chiral piperidine scaffolds are prevalent in a large number of approved pharmaceuticals researchgate.netresearchgate.net.
The use of a specific stereoisomer (enantiomer or diastereomer) can lead to significant improvements in a drug candidate's properties compared to a racemic mixture (a 1:1 mixture of enantiomers).
Benefits of Chiral Piperidine Scaffolds:
Enhanced Biological Activity and Selectivity: One enantiomer often fits much better into the binding site of a target protein than the other, leading to higher potency. This stereospecific interaction can also improve selectivity, as the more active enantiomer may have a lower affinity for off-target proteins thieme-connect.comdoaj.org.
Modulation of Physicochemical Properties: The spatial arrangement of substituents in a chiral molecule can influence its physical properties, such as solubility and crystal packing thieme-connect.com.
Improved Pharmacokinetic (PK) Properties: The absorption, distribution, metabolism, and excretion of a drug can be stereoselective. Using a single enantiomer can lead to a more predictable and favorable PK profile researchgate.net.
Reduced Toxicity: In some cases, the undesirable side effects or toxicity of a drug are associated with only one of its enantiomers. Using the more active and less toxic enantiomer can result in a safer medication thieme-connect.comdoaj.org.
The table below summarizes the key advantages of incorporating chiral piperidine scaffolds in the drug discovery process.
| Property | Impact of Chirality | Rationale |
| Potency | Often significantly increased | One enantiomer typically has a superior three-dimensional fit with the chiral biological target, leading to stronger binding interactions thieme-connect.com. |
| Selectivity | Can be greatly improved | The specific stereochemistry may favor binding to the intended target over off-targets, reducing the risk of side effects doaj.org. |
| Pharmacokinetics | More predictable and favorable profiles | Metabolic enzymes and transporters can process enantiomers at different rates, affecting drug exposure and duration of action researchgate.net. |
| Toxicity | Potential for reduction | Adverse effects may be linked to one enantiomer, allowing for the development of a safer drug by using the other thieme-connect.com. |
Emerging Applications and Future Research Directions
Use as Chemical Building Blocks for Complex Heterocycles
The unique structure of 2-(Piperidin-2-yl)pyrimidine, featuring reactive nitrogen atoms on both the pyrimidine (B1678525) and piperidine (B6355638) rings, presents a valuable opportunity for the synthesis of novel fused heterocyclic compounds. The 2-aminopyrimidine (B69317) moiety is a well-established precursor for the creation of a variety of fused systems, including imidazopyrimidines, triazolopyrimidines, and pyridopyrimidines nih.gov. It is anticipated that this compound could undergo similar transformations.
One potential synthetic route involves the cyclocondensation of the piperidine's secondary amine with a suitable reagent to form a new ring fused to the pyrimidine core. For instance, reaction with α-halo ketones could lead to the formation of imidazo[1,2-a]pyrimidine derivatives. Similarly, treatment with reagents like ethyl cyanoacetate or malononitrile could pave the way for the synthesis of more complex pyridopyrimidine structures rsc.orgderpharmachemica.com.
Furthermore, the pyrimidine ring itself can be a platform for diversification. A "deconstruction-reconstruction" strategy, where the pyrimidine ring is opened and then reclosed with different building blocks, could lead to a wide array of novel heterocyclic structures nih.gov. This approach would allow for the introduction of various substituents, thereby enabling the fine-tuning of the molecule's properties for specific applications. The presence of the piperidine moiety adds another layer of complexity and potential for creating unique three-dimensional structures.
The development of efficient synthetic methodologies, potentially utilizing ultrasound or nano-catalysts, could further enhance the utility of this compound as a building block for diverse heterocyclic libraries rsc.orgnih.gov. These libraries would be invaluable for screening for biological activity and discovering new therapeutic agents.
Potential Catalytic Applications
The presence of both a pyridine-like nitrogen in the pyrimidine ring and a secondary amine in the piperidine ring suggests that this compound could function as a versatile ligand in catalysis. The nitrogen atoms can coordinate with transition metals, forming stable complexes that may exhibit catalytic activity.
One area of potential is in palladium-catalyzed cross-coupling reactions. Pyrimidine-functionalized N-heterocyclic carbene ligands have shown good catalytic activity in reactions such as the Mizoroki-Heck reaction acs.org. While not an N-heterocyclic carbene itself, the bidentate nature of this compound could allow it to act as a supporting ligand for palladium, influencing the efficiency and selectivity of these transformations.
Moreover, the piperidine moiety is known to be used as an organocatalyst in various reactions wikipedia.org. It is plausible that this compound could function as a bifunctional catalyst, where the pyrimidine ring helps in substrate binding or activation, while the piperidine nitrogen acts as a basic or nucleophilic catalyst. For example, piperidine is known to catalyze the synthesis of pyrimidine derivatives mdpi.com.
Q & A
Q. How can this compound derivatives be integrated into synergistic drug combinations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
